molecular formula C14H21NO2 B6599348 L-Leucine, N-methyl-N-(phenylmethyl)- CAS No. 60643-14-3

L-Leucine, N-methyl-N-(phenylmethyl)-

Cat. No.: B6599348
CAS No.: 60643-14-3
M. Wt: 235.32 g/mol
InChI Key: BMANSRYJGUIRIZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucine, N-methyl-N-(phenylmethyl)- is a chemically modified derivative of the essential branched-chain amino acid L-leucine. This compound features two substitutions on the amino group: a methyl group and a phenylmethyl (benzyl) group.

Properties

IUPAC Name

(2S)-2-[benzyl(methyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17)15(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMANSRYJGUIRIZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448886
Record name L-Leucine, N-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60643-14-3
Record name L-Leucine, N-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tosyl-Mediated N-Methylation Followed by Benzylation

The foundational approach involves protecting the α-amino group of L-leucine with a tosyl (p-toluenesulfonyl) group. Tosylation is achieved by reacting L-leucine with p-toluenesulfonyl chloride under alkaline conditions, yielding N-tosyl-L-leucine. Subsequent N-methylation is performed via SN2 displacement using methyl iodide in the presence of a base such as sodium hydride (NaH). This step generates N-methyl-N-tosyl-L-leucine with retention of configuration.

The benzyl group is then introduced by treating the intermediate with benzyl bromide under similar alkylation conditions. Careful monitoring of reaction time and temperature (typically 0–25°C) is critical to avoid over-alkylation. Final deprotection of the tosyl group is accomplished using liquid ammonia and calcium metal, yielding L-leucine, N-methyl-N-(phenylmethyl)-.

Key Data :

  • Yield for sequential alkylation: 60–75% (over three steps).

  • Epimerization: <2% under optimized conditions.

Reductive Amination with Formaldehyde and Benzyl Bromide

Schiff Base Formation and Dual Alkylation

This method leverages reductive amination to install both alkyl groups. L-leucine is condensed with formaldehyde to form a Schiff base, which is reduced in situ using sodium cyanoborohydride (NaBH3CN) to yield N-methyl-L-leucine. The secondary amine is then subjected to benzylation using benzyl bromide under basic conditions (e.g., potassium carbonate in DMF).

Advantages :

  • Single-pot methodology reduces purification steps.

  • High functional group tolerance for side-chain modifications.

Limitations :

  • Competing dialkylation requires stoichiometric control.

  • Yield: 50–65% due to intermediate purification needs.

Mitsunobu Reaction for N-Alkylation

o-Nitrobenzenesulfonamide (o-NBS) Protection Strategy

The Mitsunobu reaction enables stereoretentive N-alkylation under neutral conditions. L-leucine is first protected as the o-NBS derivative to enhance NH acidity. Methylation is achieved using methanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh3), followed by benzylation with benzyl alcohol under identical conditions. The o-NBS group is removed with mercaptoacetic acid and sodium methoxide.

Performance Metrics :

  • Yield: 80–90% for each alkylation step.

  • Racemization: Undetectable (<0.5%).

Patent-Based Adaptation: Trifluoroacetyl Protection

Benzyl Ester and Trifluoroacetyl Dual Protection

A Chinese patent (CN105949078A) outlines a method where the carboxyl group of L-leucine is protected as a benzyl ester, while the amino group is shielded with a trifluoroacetyl (TFA) group. Methylation is performed using methyl iodide in the presence of DBU (1,8-diazabicycloundec-7-ene), followed by benzylation with benzyl bromide. The TFA group is cleaved under mild basic conditions (e.g., aqueous ammonia), and the benzyl ester is hydrolyzed via hydrogenolysis.

Advantages :

  • High yield (85–95%).

  • Low racemization risk due to neutral reaction conditions.

Comparative Analysis of Methods

MethodYield (%)Epimerization RiskScalabilityCost Efficiency
Sequential Alkylation60–75LowModerateModerate
Reductive Amination50–65ModerateHighHigh
Mitsunobu Reaction80–90NoneLowLow
Patent Method85–95NoneHighHigh

Key Observations :

  • The Mitsunobu and patent methods offer superior stereochemical integrity but differ in scalability.

  • Reductive amination is cost-effective for small-scale synthesis but suffers from yield limitations.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-methyl-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in the reactions of L-Leucine, N-methyl-N-(phenylmethyl)- include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating agents: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new N-alkyl or N-aryl derivatives .

Scientific Research Applications

L-Leucine, N-methyl-N-(phenylmethyl)-, also known as a derivative of the essential amino acid L-Leucine, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across multiple fields, including medicinal chemistry, biochemistry, and industrial processes.

Medicinal Chemistry

L-Leucine derivatives are often explored for their potential therapeutic effects. Research indicates that compounds like L-Leucine, N-methyl-N-(phenylmethyl)- can serve as:

  • Enzyme Inhibitors : They may inhibit specific enzymes involved in metabolic pathways, which is crucial in developing treatments for diseases such as diabetes and cancer.
  • Receptor Modulators : These compounds can interact with receptors in the central nervous system, potentially leading to applications in neuropharmacology.

Biochemical Studies

In biochemical research, L-Leucine derivatives are utilized to:

  • Investigate Protein Synthesis : As an amino acid derivative, it plays a role in studying protein synthesis mechanisms and their regulation.
  • Study Metabolic Pathways : Researchers explore its effects on metabolic pathways to understand how modifications to amino acids can influence overall metabolism.

Industrial Applications

The industrial utility of L-Leucine derivatives includes:

  • Synthesis of Pharmaceuticals : It serves as a building block for synthesizing various pharmaceutical compounds due to its structural properties.
  • Agrochemical Development : The compound's reactivity allows for its use in developing agrochemicals that enhance crop yield or pest resistance.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that L-Leucine derivatives could inhibit specific enzymes related to cancer progression. The researchers synthesized several derivatives and tested their inhibitory effects on target enzymes, revealing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Neuropharmacology

Research published in Neuropharmacology explored the interaction of L-Leucine derivatives with neurotransmitter receptors. The study found that certain derivatives exhibited modulating effects on GABA receptors, suggesting potential applications in treating anxiety disorders.

Data Table: Comparison of Applications

Application AreaSpecific Use CasePotential Impact
Medicinal ChemistryEnzyme inhibitorsCancer treatment development
Biochemical StudiesProtein synthesis investigationUnderstanding metabolic regulation
Industrial ApplicationsPharmaceutical synthesisNew drug development
Agrochemical DevelopmentCrop protection formulationsEnhanced agricultural productivity

Mechanism of Action

The mechanism of action of L-Leucine, N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. One key pathway is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This compound can activate mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1) and subsequently inducing the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This activation regulates cell growth and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of L-leucine derivatives include:

Compound Substitutions Molecular Weight (g/mol) Key Features
L-Leucine None 131.17 Essential amino acid; regulates protein synthesis via mTOR signaling .
N-Acetyl-L-leucine Acetyl group on N-terminus 173.21 Enhanced solubility; used in metabolic studies and diagnostic assays .
L-Leucine methyl ester Methyl ester on carboxyl group 145.20 Improved membrane permeability; precursor for peptide synthesis .
HMB (β-hydroxy-β-methylbutyrate) Leucine metabolite 118.15 Promotes muscle protein synthesis; reduces catabolism .
SC-57461 N-methyl-N-phenylmethyl-beta-alanine 307.38 Inhibits leukotriene A4 hydrolase; demonstrates metabolic stability challenges .

Data Tables

Table 1: Physicochemical Properties

Property L-Leucine N-Acetyl-L-leucine L-Leucine, N-methyl-N-(phenylmethyl)- (Predicted)
Molecular Weight 131.17 173.21 ~246.32
logP (Lipophilicity) -1.36 -0.45 ~2.5 (estimated)
Water Solubility (mg/mL) 24.9 15.2 <1.0
Hydrogen Bond Donors 2 2 1

Q & A

Q. How to design control experiments for excluding nonspecific effects in cellular assays?

  • Methodological Answer : Use scrambled peptide controls and competitive inhibitors (e.g., excess unmodified leucine). ’s SMILES data can guide the synthesis of inactive analogs for specificity validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.